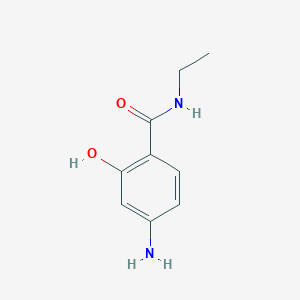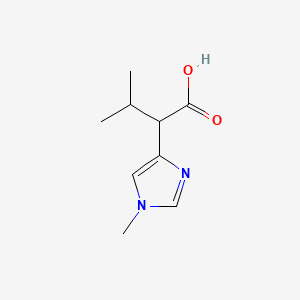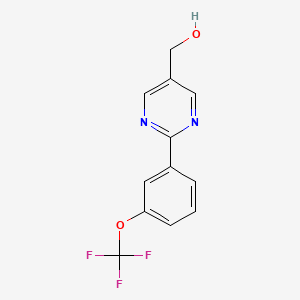
Kadsurindutin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsurindutin H is a lignan compound isolated from the genus Kadsura, which belongs to the family Schisandraceae. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for centuries. This compound, like other lignans from Kadsura, exhibits various biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurindutin H involves several steps, starting from the extraction of the compound from the stems and roots of Kadsura species. The extraction is typically done using organic solvents such as ethanol or acetone. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of efficient synthetic routes for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Kadsurindutin H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: It has been shown to exhibit anti-inflammatory, antioxidant, and antiviral activities.
Medicine: Kadsurindutin H is being investigated for its potential use in treating diseases such as cancer, Alzheimer’s disease, and viral infections.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic products.
Mécanisme D'action
The mechanism of action of Kadsurindutin H involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide, a key mediator of inflammation, by interacting with enzymes involved in its synthesis. Additionally, this compound may exert its effects through antioxidant pathways, scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Kadsurindutin H is structurally similar to other lignans isolated from the genus Kadsura, such as kadsuralignan H, kadsuralignan I, and kadsuralignan J. it is unique in its specific biological activities and chemical properties. For example, while kadsuralignan H also exhibits anti-inflammatory properties, this compound has shown a broader range of biological activities, including antiviral effects.
List of Similar Compounds
- Kadsuralignan H
- Kadsuralignan I
- Kadsuralignan J
- Schisandrin
- Gomisin A
Propriétés
Formule moléculaire |
C22H22O8 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one |
InChI |
InChI=1S/C22H22O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17,23H,7-8H2,1-4H3/t9-,10+,17-/m1/s1 |
Clé InChI |
SEBKCRYGYKNELU-GPHJXTMHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]1O)OCO5)OC)OC)OCO3)C |
SMILES canonique |
CC1C(C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


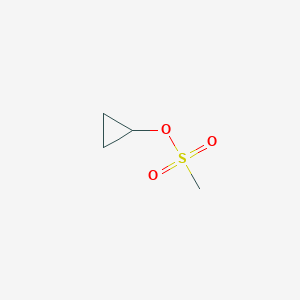
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
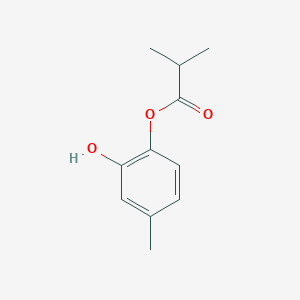



![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
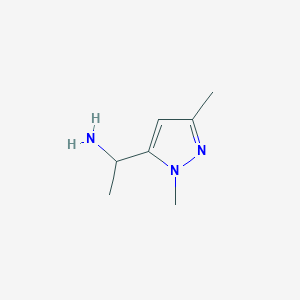
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
